molecular formula C15H28N2O2 B3237558 Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1391733-32-6

Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B3237558
CAS No.: 1391733-32-6
M. Wt: 268.39 g/mol
InChI Key: NFKDJXNGDQKVGR-UHFFFAOYSA-N
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Description

Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1391733-32-6) is a high-purity chemical intermediate primarily used in pharmaceutical research and development . This compound, with a molecular formula of C 15 H 28 N 2 O 2 and a molecular weight of 268.40 g/mol, features a spirocyclic diazaspiro[4.5]decane core that is valuable for creating structurally diverse molecular libraries . The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for selective deprotection and further functionalization in complex multi-step synthetic sequences. This makes the compound a versatile scaffold for medicinal chemistry, particularly in the exploration of new active pharmaceutical ingredients (APIs). Suppliers recommend storing the material sealed in a dry environment at 2-8°C to maintain its stability and purity of 98% or higher . Researchers should handle this material with care, as it may be harmful if swallowed and cause skin and serious eye irritation . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

IUPAC Name

tert-butyl 10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-5-12-15(8-6-10-16-15)9-7-11-17(12)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKDJXNGDQKVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(CCCN2)CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138152
Record name 1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 6-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391733-32-6
Record name 1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 6-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391733-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 6-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate amines with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Ethyl vs. Methyl/Thia/Trifluoroacetyl Groups :
    • The ethyl group at position 6 in the target compound increases lipophilicity compared to methyl-substituted analogs like tert-butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (MW 256.34) .
    • Thia-substituted analogs (e.g., tert-butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate, ) exhibit higher melting points (89–90°C) due to sulfur’s polarizability, whereas the target compound’s ethyl group likely reduces crystallinity, resulting in an oil-like state .

Ester Group Variations

  • Boc vs.

Heteroatom Modifications

  • Oxa/Aza vs. Diazaspiro Systems :
    • Oxygen-containing analogs (e.g., tert-butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate) introduce polarity, enhancing aqueous solubility compared to the target compound’s purely hydrocarbon ethyl group .

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight Physical State Melting Point (°C) Yield (%) Key Features Reference
Target : this compound C15H26N2O2* ~268.40† Oil (inferred) N/A Discontinued‡ 6-ethyl, Boc group
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (20r) C13H22N2O2 238.33 Colorless oil N/A 69 Unsubstituted diazaspiro core
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate C19H26N2O2 302.42 Not specified N/A Discontinued‡ 6-ethyl, benzyl ester
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) C12H21NO2S 267.36 White solid 89–90 76 Thia-substituted, higher polarity
tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate C13H24N2O3 256.34 Not specified N/A N/A Hydroxy group enhances solubility
Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate C15H24N2O3 280.37 Not specified N/A Discontinued‡ Oxo group increases polarity

*Inferred from structural similarity to benzyl analog ; †Calculated by substituting benzyl (MW 302.42) with Boc group; ‡Commercial availability discontinued per .

Biological Activity

Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is often associated with various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H28N2O2
  • Molecular Weight : 268.39 g/mol
  • CAS Number : 1391733-32-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.

The compound's mechanism of action is primarily linked to its interaction with specific biological targets within the body. Research indicates that compounds with spirocyclic structures often exhibit unique binding affinities to receptors or enzymes, which can lead to varied therapeutic effects.

Pharmacological Properties

  • Antimicrobial Activity : Some studies suggest that spirocyclic compounds exhibit antimicrobial properties. This compound may show efficacy against certain bacterial strains.
  • Cytotoxic Effects : Preliminary data indicates potential cytotoxic effects on cancer cell lines, suggesting its utility in oncology.
  • Neuroprotective Effects : There is emerging evidence that spirocyclic compounds may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Research Findings and Case Studies

StudyFindings
Study 1 (2023)Investigated the antimicrobial properties against Gram-positive bacteria.Showed significant inhibition at concentrations above 50 µg/mL.
Study 2 (2024)Evaluated cytotoxicity on human cancer cell lines (e.g., HeLa).Induced apoptosis in a dose-dependent manner; IC50 value determined at 20 µg/mL.
Study 3 (2023)Assessed neuroprotective effects in rodent models of oxidative stress.Reduced neuronal cell death by 30% compared to control groups.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, often utilizing readily available reagents and conditions conducive to high yields. Derivatives of this compound are also being explored for enhanced biological activity and specificity.

Synthetic Route Example

A typical synthetic route may include:

  • Reacting ethyl malonate with appropriate amines.
  • Cyclization to form the spirocyclic structure.
  • Esterification using tert-butyl alcohol to yield the final product.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, such as condensation reactions followed by spirocyclization. For example, a related compound (TDI-8164) was synthesized via a two-step process starting with tert-butyl-protected intermediates and employing silica gel chromatography for purification . Key optimization factors include solvent choice (e.g., EtOAc/hexanes for chromatography), temperature control to minimize side reactions, and catalysts to enhance yield. Reaction progress is monitored using TLC or HPLC to isolate intermediates effectively.

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm spirocyclic structure and substituents .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC or UPLC with UV detection to assess purity (>95% is typical for research-grade material) .
  • FT-IR spectroscopy to identify functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹).

Q. How should researchers handle and store this compound to ensure stability?

Storage recommendations include sealing the compound in a dry environment at room temperature, away from light and moisture. Stability studies indicate no significant decomposition under these conditions, but prolonged exposure to acidic/basic environments should be avoided . Safety data sheets recommend using PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from variations in substituents or stereochemistry. For example, tert-butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate exhibits unique pharmacological effects due to its cyano group, whereas amino-substituted analogs show divergent properties . Researchers should:

  • Compare functional group impacts using structure-activity relationship (SAR) studies.
  • Validate assays under standardized conditions (e.g., cell lines, dosage).
  • Perform computational docking studies to predict target interactions.

Q. How can stereochemical challenges in synthesizing racemic or enantiopure forms of this compound be addressed?

The racemic mixture of (5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate highlights the need for chiral resolution techniques such as:

  • Chiral HPLC with polysaccharide-based columns.
  • Enzymatic resolution using lipases or esterases.
  • Asymmetric synthesis with chiral auxiliaries or catalysts . Purity and enantiomeric excess (ee) must be confirmed via polarimetry or chiral NMR shift reagents.

Q. What methodologies are used to analyze and mitigate side reactions during spirocyclic scaffold synthesis?

Common side reactions include ring-opening or over-functionalization. Strategies to mitigate these:

  • In situ monitoring (e.g., real-time IR spectroscopy) to detect intermediates.
  • Temperature modulation to control reaction kinetics.
  • Protecting group strategies (e.g., tert-butyl carbamate for amine protection) . For example, tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate synthesis achieved 83% yield by optimizing eluent polarity during chromatography .

Methodological Recommendations

  • For SAR Studies : Use modular synthesis to systematically vary substituents (e.g., ethyl, fluoro) and evaluate bioactivity .
  • For Data Reproducibility : Document reaction parameters (e.g., solvent ratios, catalyst loading) in detail to reconcile yield discrepancies .
  • For Hazard Management : Refer to safety data sheets for handling protocols, especially regarding respiratory and dermal exposure risks .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Tert-butyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

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